molecular formula C8H14O2 B096536 4-methoxycycloheptan-1-one CAS No. 17429-01-5

4-methoxycycloheptan-1-one

Cat. No.: B096536
CAS No.: 17429-01-5
M. Wt: 142.2 g/mol
InChI Key: JBCNVOZBHLLXMS-UHFFFAOYSA-N
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Description

4-methoxycycloheptan-1-one is an organic compound with the molecular formula C8H14O2. It is a derivative of cycloheptanone, where a methoxy group is attached to the fourth carbon of the cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxycycloheptan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-methoxycycloheptanol using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid supported on a molecular sieve . The reaction is typically carried out in a tubular reactor, and the product is obtained through solvent extraction and desolvation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous catalytic oxidation processes to ensure high yield and efficiency. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-methoxycycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to 4-methoxycycloheptanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and phosphotungstic acid as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include 4-methoxycycloheptanol (reduction product), carboxylic acids (oxidation products), and various substituted cycloheptanones (substitution products) .

Scientific Research Applications

4-methoxycycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxycycloheptan-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may exert cytotoxic effects by disrupting cellular processes and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Properties

IUPAC Name

4-methoxycycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8-4-2-3-7(9)5-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNVOZBHLLXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338839
Record name 4-Methoxycycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-01-5
Record name 4-Methoxycycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxycycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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